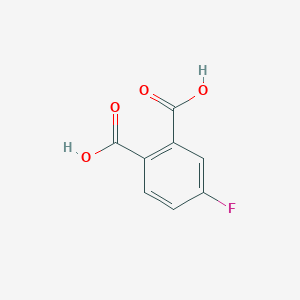
3-Fluorophthalic acid
Cat. No. B072929
Key on ui cas rn:
1583-67-1
M. Wt: 184.12 g/mol
InChI Key: BBCQSMSCEJBIRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04701396
Procedure details


Diazotization (i) and conversion (ii) to the tetrafluoroborate followed by pyrolysis in benezene of that derivative (Balz-Schieman reaction) gives 3,4-dimethylfluorobenzene. This is oxidized by aqueous potassium permanganate to 4-fluorophthalic acid, monopotassium salt. Vacuum distillation of the latter in the presence of sulfuric acid yields 4-fluorophthalic anhydride. Treatment of the anhydride with urea in boiling chlorobenzene yields the imide which is converted with concentrated ammonium hydroxide to the diamide. Finally, dehydration of the diamide with thionyl chloride in dimethylformamide gives 4-fluorophthalonitrile.



Identifiers


|
REACTION_CXSMILES
|
[Mn]([O-])(=O)(=O)=O.[K+].[F:7][C:8]1[CH:9]=[C:10]([C:17]([OH:19])=[O:18])[C:11](=[CH:15][CH:16]=1)[C:12]([OH:14])=O.[K]>>[F:7][C:8]1[CH:9]=[C:10]2[C:17](=[O:18])[O:19][C:12](=[O:14])[C:11]2=[CH:15][CH:16]=1 |f:0.1,^1:19|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC=1C=C(C(C(=O)O)=CC1)C(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[K]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
Vacuum distillation of the latter in the presence of sulfuric acid
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC=1C=C2C(C(=O)OC2=O)=CC1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
